1-Bromo-1-fluoro-2-propanone

Catalog No.
S14501578
CAS No.
758-25-8
M.F
C3H4BrFO
M. Wt
154.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-1-fluoro-2-propanone

CAS Number

758-25-8

Product Name

1-Bromo-1-fluoro-2-propanone

IUPAC Name

1-bromo-1-fluoropropan-2-one

Molecular Formula

C3H4BrFO

Molecular Weight

154.97 g/mol

InChI

InChI=1S/C3H4BrFO/c1-2(6)3(4)5/h3H,1H3

InChI Key

KJWRNRKUSGGJTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(F)Br

1-Bromo-1-fluoro-2-propanone is an organic compound characterized by the presence of bromine and fluorine substituents on a propanone backbone. Its molecular formula is C3_3H4_4BrFO, and it features a carbonyl group (C=O) along with a bromo (Br) and a fluoro (F) group attached to the first carbon atom of the propanone chain. This compound is part of a broader class of halogenated ketones, which are known for their diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of halogenated compounds. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes, particularly when treated with strong bases.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

The synthesis of 1-bromo-1-fluoro-2-propanone can be achieved through several methods:

  • Halogenation of Propanone: Starting from propanone, bromination and fluorination can be performed using reagents such as bromine or hydrogen fluoride in the presence of catalysts.
  • Direct Fluorination: Utilizing fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide can introduce the fluorine atom directly onto the propanone structure.
  • Bromination: Bromine can be introduced via electrophilic aromatic substitution if starting from an aromatic precursor.

These methods allow for the tailored synthesis of 1-bromo-1-fluoro-2-propanone depending on available starting materials and desired reaction conditions.

1-Bromo-1-fluoro-2-propanone has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds, particularly those targeting specific diseases.
  • Agrochemicals: In the development of pesticides or herbicides that require halogenated structures for enhanced efficacy.
  • Material Science: As a building block for polymers or other materials that benefit from halogen incorporation.

The unique properties imparted by bromine and fluorine make this compound valuable in these fields.

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Understanding how the compound influences cellular pathways or processes.

Such studies are critical for assessing the therapeutic potential and safety profile of 1-bromo-1-fluoro-2-propanone.

Similar compounds to 1-bromo-1-fluoro-2-propanone include:

Compound NameMolecular FormulaKey Features
1-Bromo-2-propanoneC3_3H6_6BrOLacks fluorine; simpler reactivity
1-Fluoro-2-propanoneC3_3H5_5FOLacks bromine; different electrophilic properties
1-Bromo-3-fluoroacetoneC4_4H6_6BrFSimilar halogenation pattern but with an additional carbon
2-Bromo-2-fluoropropanamideC4_4H7_7BrFNContains an amide functional group

The uniqueness of 1-bromo-1-fluoro-2-propanone lies in its combination of both bromine and fluorine on a propanone scaffold, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This dual halogenation may enhance its interactions in biological systems and its utility in synthetic chemistry.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

153.94296 g/mol

Monoisotopic Mass

153.94296 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-10

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